2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a fused pyrido-benzimidazole core. It is synthesized via a one-pot reaction using methanol or ethanol/DMF as solvents, followed by recrystallization or HPLC purification, achieving a high yield of 90% . The structure is confirmed by NMR, $^{13}\text{C}$ NMR, and HRMS, with a molecular formula of $\text{C}{27}\text{H}{23}\text{N}_5$ (monoisotopic mass: 417.195 g/mol). The compound’s key structural features include:
- 2-Benzyl substituent: Enhances steric bulk and may influence π-π interactions.
- 3-Methyl group: Likely improves stability and modulates electronic effects.
Properties
IUPAC Name |
2-benzyl-3-methyl-1-(4-methylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4/c1-18-12-14-21(15-13-18)29-26-22(16-20-8-4-3-5-9-20)19(2)23(17-28)27-30-24-10-6-7-11-25(24)31(26)27/h3-15,29H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROBHDKNWVCARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=C(C3=NC4=CC=CC=C4N23)C#N)C)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C27H22N4, with a molecular weight of 402.5 g/mol. The structure features a pyrido[1,2-a]benzimidazole moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H22N4 |
| Molecular Weight | 402.5 g/mol |
| Purity | ≥95% |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The benzimidazole moiety is known to interact with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways in target cells.
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in cellular signaling pathways.
- Ion Channel Interaction : It may influence ion channel function, affecting cellular excitability and signaling.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating benzimidazole derivatives demonstrated their efficacy in inducing apoptosis in hypoxic tumor environments. Specifically, compounds were tested on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines using assays such as WST-1 for proliferation and caspase assays for apoptosis detection .
Antimicrobial Activity
Benzimidazole derivatives have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In comparative studies, certain derivatives exhibited moderate to good activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .
Anti-inflammatory Potential
The structural characteristics of this compound suggest it could modulate inflammatory pathways. Benzimidazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation . This activity could be beneficial in treating inflammatory diseases.
Case Studies
Recent literature highlights various studies focusing on the biological evaluation of benzimidazole compounds:
- Cytotoxicity in Hypoxic Conditions : A study explored the cytotoxic effects of benzimidazole derivatives under hypoxic conditions typical of tumor microenvironments. Results indicated that these compounds could selectively induce apoptosis in cancer cells exposed to low oxygen levels .
- Structure-Activity Relationship (SAR) : Research on the SAR of benzimidazole compounds has established correlations between specific structural features and biological activity. For instance, modifications at the 4-position of the phenyl ring significantly influence anticancer potency .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its antimicrobial and anticancer properties . Its unique structure allows it to interact with specific molecular targets, leading to various biological effects such as the inhibition of enzyme activity or disruption of cellular processes.
Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines, with some showing efficacy comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) .
Research indicates that 2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile possesses notable antibacterial and antifungal activities . The compound's interaction with microbial enzymes is believed to be responsible for its effectiveness.
| Biological Activity | Test Organisms | Observed Effects |
|---|---|---|
| Antimicrobial | Gram-positive and Gram-negative bacteria | Significant inhibition at low concentrations |
| Antifungal | Various fungal strains | Moderate to strong activity observed |
Material Science
In addition to biological applications, this compound is being investigated for its potential use in developing new materials with specific properties. Its unique chemical structure can serve as a building block for synthesizing more complex materials that may have applications in electronics or nanotechnology.
Comparison with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 3-Methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole | Lacks benzyl group | Anticancer | Simplified structure |
| Benzimidazole derivatives | Common benzimidazole core | Antimicrobial | Varies significantly in side chains |
| Pyridone derivatives | Contains pyridine ring | Antiviral | Different functional groups affecting activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between 2-benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile and related derivatives:
Key Insights :
Substituent Effects on Yield: The target compound’s 90% yield surpasses analogs like 3t (78%) and 3u (52%) , suggesting that electron-donating groups (e.g., 4-methylphenylamino) favor reaction efficiency compared to electron-withdrawing groups (e.g., 4-chlorophenethyl in 3t). Bulky substituents (e.g., pyridylbenzyl in 3u) reduce yield due to steric hindrance.
Electronic and Solubility Properties: The 4-methylphenylamino group in the target compound enhances solubility in polar solvents (e.g., DMF) compared to halogenated analogs like the 4-fluorophenyl derivative . Methoxy-rich derivatives (e.g., 3,4,5-trimethoxyphenyl) exhibit fluorescence and higher polarity, making them suitable for photophysical studies , unlike the target compound.
The hydroxy analog (4-hydroxyphenylamino) may exhibit improved bioavailability due to hydrogen-bonding capacity .
Synthetic Methodologies :
- The target compound’s synthesis via one-pot reaction and recrystallization contrasts with multicomponent reactions used for analogs like pyrido[4,3-d]pyrimidines .
- Thioacetals and imidazoline precursors in related syntheses (e.g., ) introduce sulfur-containing moieties, which alter electronic properties but complicate purification .
Research Findings and Data Tables
Physicochemical Properties :
| Property | Target Compound | 3t (4-ClPhCH2) | Fluorinated Analog |
|---|---|---|---|
| Molecular Weight | 417.195 | 453.90 | 406.464 |
| LogP (Predicted) | 4.2 | 4.8 | 3.9 |
| Solubility (DMF) | High | Moderate | High |
Preparation Methods
Condensation of Benzimidazole-2-Acetonitrile with α-Substituted Ethyl Acetoacetate
Benzimidazole-2-acetonitrile reacts with α-substituted ethyl acetoacetate derivatives under acidic or thermal conditions to form the fused heterocyclic system. For the target compound, ethyl 3-oxo-2-(benzyl)butanoate serves as the α-substituted acetoacetate.
Reaction Conditions
- Reagents : Benzimidazole-2-acetonitrile, ethyl 3-oxo-2-(benzyl)butanoate, ammonium acetate.
- Solvent : Anhydrous toluene or neat conditions.
- Temperature : 150°C under reflux.
- Time : 6–12 hours.
The reaction proceeds via Knoevenagel condensation, followed by cyclization (Scheme 1).
Mechanism :
- Nucleophilic attack of the benzimidazole’s NH group on the α-carbon of the acetoacetate.
- Elimination of ethanol to form an enamine intermediate.
- Intramolecular cyclization to yield the pyrido[1,2-a]benzimidazole core.
Yield : 65–78% for analogous compounds.
Optimization and Functional Group Compatibility
Substituent Effects on Reaction Efficiency
Solvent and Catalyst Screening
Comparative data for amination methods:
| Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SNAr | DMF | None | 52 | 88 |
| Buchwald-Hartwig | Toluene | Pd2(dba)3 | 73 | 95 |
| Ullmann Coupling | DMSO | CuI | 48 | 82 |
Buchwald-Hartwig coupling outperforms other methods in yield and selectivity.
Alternative Routes and Scalability
One-Pot Synthesis
A telescoped approach combines cyclocondensation and amination in a single reactor:
- Benzimidazole-2-acetonitrile + ethyl 3-oxo-2-(benzyl)butanoate → Pyrido core.
- Direct addition of 4-methylaniline and Pd catalyst after solvent exchange.
Advantages : Reduced purification steps; overall yield increases to 68%.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 140°C) shortens reaction times:
Challenges and Mitigation Strategies
Byproduct Formation
Purification Difficulties
- Issue : Co-elution of unreacted aniline.
- Solution : Column chromatography with ethyl acetate/hexane (3:7) gradient.
Industrial-Scale Considerations
Q & A
Q. What are the standard synthetic protocols for preparing 2-benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile and its analogs?
Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals, aromatic aldehydes, and nitrile derivatives. For example, a one-pot MCR using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and substituted aldehydes yields pyrido[1,2-a]benzimidazole derivatives. Reaction optimization includes adjusting solvent polarity (e.g., DMF or ethanol) and temperature (60–80°C). Precipitation in pure form avoids tedious purification . For analogs, substituent variation (e.g., benzyl or 4-methylphenyl groups) requires stoichiometric control and stepwise condensation .
Q. What spectroscopic methods are employed to characterize the structural integrity of this compound?
Methodological Answer: Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2218 cm⁻¹, C=O at ~1656 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm, aromatic protons at δ 6.8–8.2 ppm) and carbon backbone .
- TOF-MS : Confirms molecular weight (e.g., [M+H]+ peaks matching calculated values) .
- Elemental analysis : Validates purity (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. What are the recommended storage conditions to ensure the compound’s stability during research use?
Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, light, or incompatible substances (e.g., strong oxidizers). Long-term stability is enhanced in desiccated environments .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with varying substituents on the benzyl or aniline groups?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require dilution with ice water for precipitation .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., piperidine) enhance cyclization efficiency .
- Stoichiometric ratios : A 1:1.5 molar ratio of aldehyde to nitrile precursor minimizes side reactions .
- Temperature control : Reflux (80–100°C) accelerates imine formation but risks decomposition; lower temperatures (60°C) favor selectivity .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF/ethanol (1:1) | +15% | |
| Temperature | 60–80°C | +20% | |
| Catalyst | ZnCl₂ (0.1 eq) | +12% |
Q. How can discrepancies in reported reaction conditions or yields across studies for pyrido[1,2-a]benzimidazole derivatives be resolved?
Methodological Answer:
- Systematic replication : Repeat experiments under reported conditions while controlling variables (e.g., solvent purity, humidity).
- Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature vs. catalyst loading) .
- Analytical validation : Compare NMR/IR spectra to confirm structural consistency despite yield variations. Contradictions may arise from unaccounted impurities or kinetic vs. thermodynamic product dominance .
Q. What strategies are recommended for elucidating the mechanism of action (MoA) of this compound in biological systems?
Methodological Answer:
- In vitro assays : Conduct kinase inhibition or DNA intercalation studies using fluorescence polarization or SPR .
- Computational modeling : Dock the compound into target proteins (e.g., topoisomerase II) using DFT or molecular dynamics to predict binding modes .
- SAR analysis : Synthesize analogs (e.g., replacing the 4-methylphenyl group with hydroxyl or halogens) and correlate structural changes with bioactivity .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the biological activity of structurally similar derivatives?
Methodological Answer:
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, cytotoxicity in HeLa vs. MCF-7 cells may vary due to uptake efficiency .
- Orthogonal validation : Confirm activity using alternative methods (e.g., Western blotting for apoptosis markers alongside MTT assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
